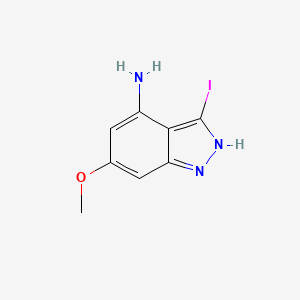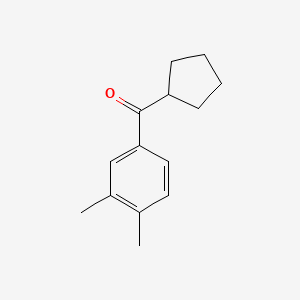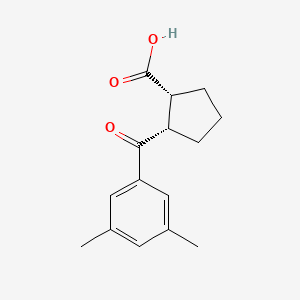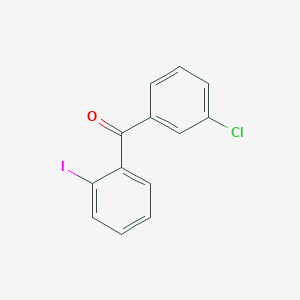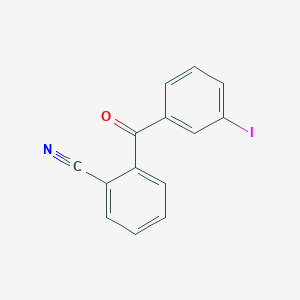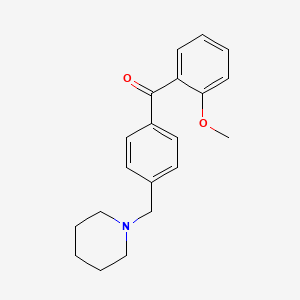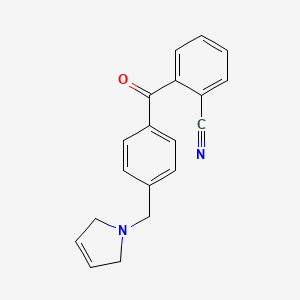
2-(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile
Descripción general
Descripción
“2-(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile” is a chemical compound with the molecular formula C19H16N2O . It has a molecular weight of 288.3 g/mol . The compound is also known by other names such as “2-cyano-4’-(3-pyrrolinomethyl) benzophenone” and "2-[4-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzonitrile" .
Molecular Structure Analysis
The compound has a complex structure that includes a pyrrole ring attached to a benzoyl group . The InChI string, which represents the structure of the molecule, is "InChI=1S/C19H16N2O/c20-13-17-5-1-2-6-18(17)19(22)16-9-7-15(8-10-16)14-21-11-3-4-12-21/h1-10H,11-12,14H2" . The Canonical SMILES representation is "C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C#N" .Physical And Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 3, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has a topological polar surface area of 44.1 Ų, which can influence its ability to permeate cells . It has a rotatable bond count of 4 .Aplicaciones Científicas De Investigación
Biological Activities and Drug Development
The compound’s structure includes an imide group, which contributes to its biological activities. Researchers have explored derivatives of 1H-pyrrole-2,5-diones (maleimides) due to their activated double bond and imide functionality. These derivatives exhibit selective inhibitory activity against proteins like cyclooxygenase and enzyme kinase. Additionally, they have been investigated for anticandidiasis, antituberculosis, and antitumor properties .
Antibacterial Agents
Sulfanilamide and its derivatives, including the compound , have a long history as synthetic antibacterial drugs. Their diverse pharmaceutical activities extend to antibacterial, anti-inflammatory, antihypertensive, and antiglaucoma effects. Some newer sulfonamide derivatives even show promising antitumor activity .
Monoclonal Antibody Production Enhancement
In a different context, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (a related compound) has been investigated for improving monoclonal antibody production in Chinese hamster ovary cells. The presence of 2,5-dimethylpyrrole enhances cell-specific productivity .
Organotin Complexes and Biological Applications
Complexes formed with organotin(IV) and 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid have been synthesized. These complexes exhibit interesting biological properties. For instance, methyl-, n-butyl-, phenyl-, benzyl-, and octyl-tin complexes have been studied .
Hydrazide Analog Synthesis
Researchers have synthesized new analogs by introducing hydrazide groups to the 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid scaffold. These analogs serve as precursors for the preparation of oxadiazole, triazole, and other heterocyclic compounds with potential bioactivity .
Aza-Michael Reactions and Tetrahydro-1H-Pyrrole Derivatives
The compound’s tetrahydro-1H-pyrrole derivatives, obtained through aza-Michael reactions with secondary amines, offer a versatile platform for further functionalization. These derivatives can participate in various chemical transformations, making them valuable in synthetic chemistry and drug discovery .
Direcciones Futuras
While specific future directions for this compound are not mentioned in the retrieved information, a related compound has shown potential in improving monoclonal antibody production . This suggests that “2-(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile” and similar compounds could be further explored for their potential uses in biological and medical sciences.
Propiedades
IUPAC Name |
2-[4-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c20-13-17-5-1-2-6-18(17)19(22)16-9-7-15(8-10-16)14-21-11-3-4-12-21/h1-10H,11-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWLJXVVZBRZEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643017 | |
| Record name | 2-{4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile | |
CAS RN |
898763-83-2 | |
| Record name | 2-[4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]benzoyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromo-7-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1614007.png)
